2-(2-Fluorophenyl)acetyl isothiocyanate
Description
2-(2-Fluorophenyl)acetyl isothiocyanate is a fluorinated organic compound featuring a 2-fluorophenyl group linked to an acetyl moiety, which is further functionalized with an isothiocyanate (-NCS) group. This compound is hypothesized to exhibit unique reactivity and biological activity due to the synergistic effects of its substituents. Applications may include enzyme modulation (e.g., N-acetyltransferase interactions) or as intermediates in medicinal chemistry, inferred from studies on phenethyl isothiocyanate (PEITC) .
Properties
Molecular Formula |
C9H6FNOS |
|---|---|
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-(2-fluorophenyl)acetyl isothiocyanate |
InChI |
InChI=1S/C9H6FNOS/c10-8-4-2-1-3-7(8)5-9(12)11-6-13/h1-4H,5H2 |
InChI Key |
OMVUOLRLHMJRAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)N=C=S)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences in substituents, functional groups, and properties among 2-(2-fluorophenyl)acetyl isothiocyanate and related compounds:
*Inferred molecular formula based on structural analogs.
Reactivity and Electronic Effects
- Fluorine Substitution: The electron-withdrawing fluorine atom in this compound increases the electrophilicity of the isothiocyanate group compared to non-fluorinated analogs like phenethyl isothiocyanate. This enhances reactivity toward nucleophiles (e.g., amines, thiols) in click chemistry or bioconjugation .
- Acetyl Group Influence : The acetyl moiety may improve solubility in polar solvents and stabilize intermediates during cyclization or conjugation reactions. Contrastingly, chloromethyl substituents (e.g., in 2-(chloromethyl)phenyl isocyanate) favor alkylation reactions .
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